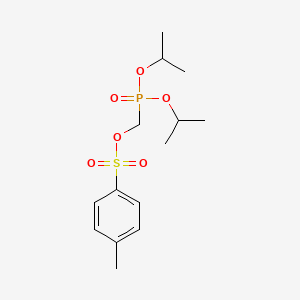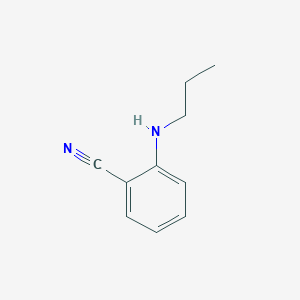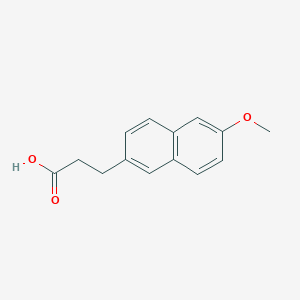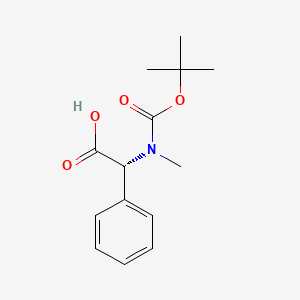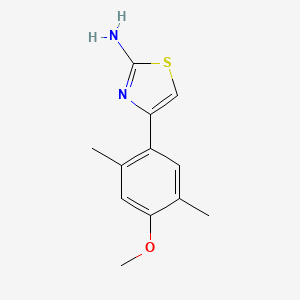
4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and are also used in dye chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction involving a thiol and an amine . The methoxy and methyl groups on the phenyl ring could be introduced through electrophilic aromatic substitution reactions.Aplicaciones Científicas De Investigación
Antifungal Applications
4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine and its derivatives demonstrate significant antifungal properties. Studies have shown that certain derivatives of this compound, such as those incorporating pyrimidine heterocyclic rings, exhibit potent antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. This suggests potential use in the development of new antifungal agents (Jafar et al., 2017).
Anti-Inflammatory and Anti-Cancer Properties
N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, which include the structure of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, have been explored for their anti-inflammatory and anticancer activities. Such derivatives have shown potential as direct inhibitors of 5-lipoxygenase, a key enzyme in inflammation-related diseases like asthma and rheumatoid arthritis. Additionally, some derivatives have shown potent anti-inflammatory activity, indicating their potential as therapeutic agents (Suh et al., 2012).
Antiangiogenic and Antiproliferative Effects
4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine has been studied for its antiangiogenic properties. In silico studies have demonstrated that derivatives of this compound have significant binding energy with VEGFR-2 kinase, suggesting potential as powerful antiangiogenic agents. Furthermore, certain N,4-diaryl-1,3-thiazole-2-amines have demonstrated moderate antiproliferative activity against human cancer cell lines, indicating their potential in cancer therapy (Jafar & Hussein, 2021); (Sun et al., 2017).
Applications in Synthesis of Schiff Bases and Polymers
The 1,3,4-thiadiazole core, closely related to 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, has been used in the synthesis of Schiff bases, demonstrating significant DNA protective ability and antimicrobial activity. These compounds also showed cytotoxicity on certain cancer cell lines, suggesting their potential in cancer treatment. Moreover, amine compounds like 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine have been used in the modification of poly vinyl alcohol/acrylic acid hydrogels, improving their antibacterial and antifungal activities for potential medical applications (Gür et al., 2020); (Aly & El-Mohdy, 2015).
Corrosion Inhibition
Certain thiazole derivatives have been evaluated for their potential as corrosion inhibitors, particularly in protecting metals like copper. These studies indicate that 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine and its derivatives could be useful in developing new corrosion inhibitors for industrial applications (Farahati et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-7-5-11(15-3)8(2)4-9(7)10-6-16-12(13)14-10/h4-6H,1-3H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMXEXXVHWOJAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424673 |
Source


|
| Record name | 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |
CAS RN |
879053-77-7 |
Source


|
| Record name | 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B1366675.png)

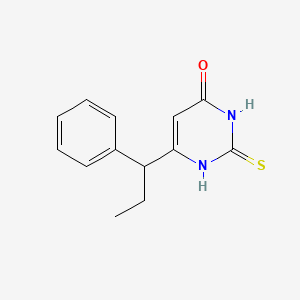
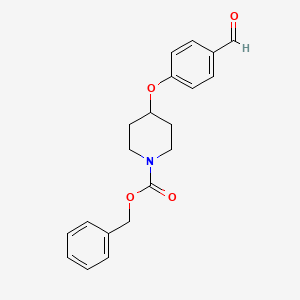
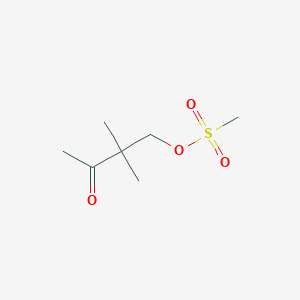
![1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-](/img/structure/B1366686.png)
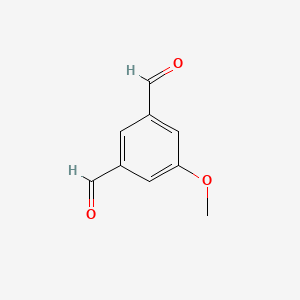
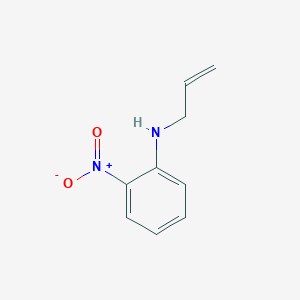
![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1366691.png)
